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L-Isovaline,4-(methylthio)-(9CI)

Peptide conformational analysis α,α-disubstituted amino acids NMR spectroscopy

L-Isovaline, 4-(methylthio)-(9CI) (CAS 562-48-1), systematically named (2S)-2-amino-2-methyl-4-(methylsulfanyl)butanoic acid and synonymously known as α-methyl-L-methionine or 2-methyl-L-methionine, is a non-proteinogenic α,α-disubstituted amino acid with molecular formula C₆H₁₃NO₂S and molecular weight 163.24 g/mol. It is the L-enantiomer of an α-methylated methionine analog in which the α-hydrogen of the glycol unit is replaced by a methyl group, yielding a quaternary α-carbon center.

Molecular Formula C6H13NO2S
Molecular Weight 163.24 g/mol
CAS No. 562-48-1
Cat. No. B3343785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Isovaline,4-(methylthio)-(9CI)
CAS562-48-1
Synonyms2-methylmethionine
alpha-methylmethionine
alpha-methylmethionine, (DL)-isome
Molecular FormulaC6H13NO2S
Molecular Weight163.24 g/mol
Structural Identifiers
SMILESCC(CCSC)(C(=O)O)N
InChIInChI=1S/C6H13NO2S/c1-6(7,5(8)9)3-4-10-2/h3-4,7H2,1-2H3,(H,8,9)/t6-/m0/s1
InChIKeyZYVMPHJZWXIFDQ-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Isovaline, 4-(methylthio)-(9CI) [CAS 562-48-1] for Research Procurement: α-Methyl-L-Methionine as a Non-Proteinogenic Probe


L-Isovaline, 4-(methylthio)-(9CI) (CAS 562-48-1), systematically named (2S)-2-amino-2-methyl-4-(methylsulfanyl)butanoic acid and synonymously known as α-methyl-L-methionine or 2-methyl-L-methionine, is a non-proteinogenic α,α-disubstituted amino acid with molecular formula C₆H₁₃NO₂S and molecular weight 163.24 g/mol . It is the L-enantiomer of an α-methylated methionine analog in which the α-hydrogen of the glycol unit is replaced by a methyl group, yielding a quaternary α-carbon center [1]. This single substitution precludes enzymatic racemization, restricts backbone conformational freedom, and imparts metabolic stability against pyridoxal phosphate-dependent enzymes, making it a definitive selection over unsubstituted L-methionine for studies requiring proteolytic resistance or constrained peptide conformations.

Why L-Methionine, D-Isovaline (4-methylthio), or Racemic α-Methyl-DL-methionine Cannot Substitute for L-Isovaline,4-(methylthio)-(9CI)


The quaternary α-carbon of L-Isovaline,4-(methylthio)-(9CI) creates a unique steric and stereochemical profile that cannot be replicated by its closest analogs. Unlike L-methionine, which possesses an α-hydrogen and is readily recognized as a substrate by methionyl-tRNA synthetase and SAM synthetase, α-methylation converts the compound into either a poor substrate or a competitive inhibitor of these enzymes, as demonstrated with Escherichia coli SAM synthetase [1]. The D-enantiomer (D-Isovaline, 4-(methylthio), CAS 98302-79-5) exhibits opposite stereochemistry at the α-carbon and cannot interact with L-amino acid-selective biological targets identically . Racemic α-methyl-DL-methionine (CAS 2749-07-7) introduces the D-enantiomer as an unavoidable contaminant that may exhibit no bioactivity or confounding antagonistic effects, compromising reproducibility in stereospecific assays . These three comparators—proteinogenic L-methionine, D-isovaline (4-methylthio), and racemic α-methyl-DL-methionine—each lack the precise combination of L-configuration and α,α-disubstitution required for consistent feedback inhibition, conformational restriction, and metabolic inertness.

Quantitative Differentiation Evidence: L-Isovaline,4-(methylthio)-(9CI) vs. L-Methionine and Structural Analogs


Conformational Restriction: α-Helical Bias of α-Methyl-L-Methionine vs. L-Methionine in Peptide Backbones

Incorporation of α-methyl-L-methionine (L-Isovaline,4-(methylthio)-(9CI)) into peptide backbones imposes a quantifiable conformational bias favoring α-helical conformations, a property absent in unsubstituted L-methionine. NMR and computational analyses of Fmoc-protected derivatives demonstrate that (S)-α-MeM and (R)-α-MeM exhibit distinct φ/ψ dihedral angle preferences that constrain the peptide backbone to the helical region of Ramachandran space, whereas L-methionine displays the conformational flexibility typical of proteinogenic amino acids [1]. This restriction arises directly from the Thorpe–Ingold effect of geminal α-dialkyl substitution, which compresses the N–Cα–C′ bond angle and reduces accessible conformational states [1].

Peptide conformational analysis α,α-disubstituted amino acids NMR spectroscopy

Enzymatic Substrate Discrimination: α-Methyl-L-Methionine as a Poor Substrate vs. L-Methionine for SAM Synthetase

L-Isovaline,4-(methylthio)-(9CI) (α-methyl-L-methionine) is categorically discriminated from L-methionine by S-adenosylmethionine (SAM) synthetase in Escherichia coli. While L-methionine serves as the native substrate for SAM biosynthesis, α-methyl-L-methionine is characterized as a 'poor substrate or nonsubstrate,' rendering it incapable of supporting SAM-dependent methylation or repression of methionine biosynthetic enzymes [1]. In direct comparison, selenomethionine functions as a better substrate than methionine itself and is more effective at enzyme repression, whereas α-methyl-L-methionine exhibits negligible substrate turnover and no repressor activity [1]. This functional divergence is directly attributable to steric hindrance from the α-methyl group at the enzyme active site.

S-adenosylmethionine biosynthesis Methionine adenosyltransferase Enzyme substrate specificity

Feedback Inhibition of Methionine Biosynthesis: α-Methyl-L-Methionine vs. Norleucine and Ethionine in Bacterial Systems

α-Methyl-L-methionine acts as a potent feedback inhibitor of homoserine O-transsuccinylase, the first committed enzyme of methionine biosynthesis in Escherichia coli, distinguishing its mechanism from other methionine analogs. In a methionine auxotroph unable to convert O-succinylhomoserine to cystathionine, α-methyl-L-methionine (referred to as α-methylmethionine in the primary literature) inhibits the excretion of O-succinylhomoserine, directly demonstrating blockade at the homoserine O-transsuccinylase step [1]. By contrast, norleucine and α-methylmethionine inhibit methionine biosynthesis directly, whereas ethionine acts via competitive inhibition of methionine utilization—a mechanistically distinct pathway [2]. Furthermore, α-methylmethionine also inhibits methionyl-tRNA synthetase in vitro, though this second target does not contribute appreciably to growth inhibition [1].

Methionine biosynthesis regulation Feedback inhibition Antimetabolite mechanism

Metabolic Stability from α,α-Disubstitution: Resistance to PLP-Dependent Enzymatic Degradation vs. L-Methionine

The α,α-disubstituted architecture of L-Isovaline,4-(methylthio)-(9CI) confers resistance to pyridoxal phosphate (PLP)-dependent enzymatic degradation, a vulnerability inherent to L-methionine and all proteinogenic α-hydrogen-bearing amino acids. PLP-dependent enzymes (transaminases, decarboxylases, racemases, and eliminases) require abstraction of the α-proton to form the quinonoid intermediate; the quaternary α-carbon of α-methyl-L-methionine lacks this α-proton, rendering the compound incapable of proceeding through the PLP catalytic cycle [1]. This property is class-level and shared across α,α-disubstituted amino acids generally, but is directly relevant to L-Isovaline,4-(methylthio)-(9CI) specifically. In vivo, α-alkyl methionine sulfoximine analogs (including the α-methyl analog) are not catabolized via α-keto or α-imino acid pathways, demonstrating that 'other α-substituted amino acids, are probably not metabolized to a significant extent in vivo' [1].

Metabolic stability Pyridoxal phosphate (PLP)-dependent enzymes α,α-disubstituted amino acids

Bacterial Growth Inhibition: α-Methyl-L-Methionine vs. Methionine Rescue and Nucleic Acid Synthesis Suppression

α-Methyl-L-methionine produces rapid and quantifiable cessation of bacterial growth, with effects on macromolecular synthesis that distinguish it from simple methionine starvation. Addition of α-methylmethionine to exponentially growing Salmonella typhimurium or Escherichia coli cultures results in immediate growth arrest at low analogue concentrations [1]. Quantitative measurements show that after 25 minutes of analogue exposure, treated cells incorporate only 15% of [¹⁴C]-uracil (RNA synthesis marker) and 26% of [¹⁴C]-leucine (protein synthesis marker) compared to untreated control cultures [1]. Critically, the growth inhibitory effect is specifically reversed by methionine, homocysteine, or cystathionine supplementation—confirming that the inhibition targets the methionine biosynthetic pathway rather than producing non-specific toxicity [2].

Antimicrobial amino acid analogs Nucleic acid synthesis inhibition Salmonella typhimurium physiology

Validated Application Scenarios for Research Procurement of L-Isovaline,4-(methylthio)-(9CI) [CAS 562-48-1]


Design of Conformationally Restricted Peptide Therapeutics and Helical Foldamers

Researchers designing peptidomimetic drug candidates or foldamers can utilize L-Isovaline,4-(methylthio)-(9CI) as an α,α-disubstituted building block to induce predictable α-helical conformation in target peptide sequences. NMR and computational evidence demonstrates that (S)-α-methylmethionine-containing peptides preferentially adopt helical backbone geometries, unlike L-methionine which permits unrestricted conformational sampling [1]. This property is directly applicable to improving receptor binding affinity and selectivity in peptide-based therapeutic programs.

Methionine Biosynthesis Feedback Inhibitor for Metabolic Engineering and Antimicrobial Target Validation

In metabolic engineering of Escherichia coli, Salmonella typhimurium, or related microorganisms for enhanced methionine production, L-Isovaline,4-(methylthio)-(9CI) serves as a selective feedback inhibitor of homoserine O-transsuccinylase, the first committed enzyme of the methionine pathway. Its growth-inhibitory effect is specifically and completely reversed by methionine, homocysteine, or cystathionine supplementation, providing a clean experimental system for identifying rate-limiting steps and validating pathway engineering strategies [2][3]. The compound's demonstrated ability to reduce uracil incorporation by 85% and leucine incorporation by 74% at 25 minutes post-exposure enables precise temporal control of metabolic perturbation [4].

SAM Synthetase Substrate Discrimination Studies and Methylation Pathway Analysis

For enzymology studies of S-adenosylmethionine (SAM) synthetase (methionine adenosyltransferase, EC 2.5.1.6), L-Isovaline,4-(methylthio)-(9CI) provides a critical negative control probe. Unlike L-methionine and selenomethionine, which are active substrates supporting SAM synthesis and enzyme repression, α-methyl-L-methionine is categorically a poor substrate or nonsubstrate, enabling researchers to discriminate between substrate-dependent and substrate-independent regulatory mechanisms in methionine metabolism [5]. This property is valuable for crystallographic studies of enzyme-substrate complexes, where the α-methylated analog can occupy the active site without turnover.

Metabolically Stable Amino Acid Probe for In Vivo Pharmacological Studies

In pharmacological investigations requiring sustained target engagement without metabolic degradation, L-Isovaline,4-(methylthio)-(9CI) offers inherent resistance to pyridoxal phosphate (PLP)-dependent enzymes (transaminases, decarboxylases, racemases) due to its quaternary α-carbon. This property, demonstrated for α-alkyl-substituted amino acids including α-methylmethionine sulfoximine which is not metabolized to α-keto or α-imino acids in vivo, ensures that biological effects can be attributed to the parent compound rather than degradation products [6]. The pure L-enantiomer is essential for studies where stereospecific interactions with L-amino acid-selective transporters or receptors are under investigation.

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